molecular formula C12H21N5 B1471612 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine CAS No. 1537547-14-0

2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine

Cat. No.: B1471612
CAS No.: 1537547-14-0
M. Wt: 235.33 g/mol
InChI Key: XKZSTOFUQWRSTA-UHFFFAOYSA-N
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Description

2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C12H21N5 and its molecular weight is 235.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Studies have focused on the synthesis and X-ray structural analysis of novel pyrimidine derivatives. For example, novel purine and pyrimidine derivatives have been synthesized to explore their structural configurations, demonstrating the versatility of cyclopropane-containing compounds in forming complex molecular structures with potential for further chemical investigation (Cetina et al., 2004).

Chemical Synthesis Techniques

Research has also highlighted efficient methods for synthesizing pyrimidine derivatives, such as the facile one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives, showcasing the compound's utility in creating structurally diverse and potentially biologically active molecules (Prajapati & Thakur, 2005).

Molecular Properties and Basicity Studies

Investigations into the superbasic properties of N-[(Dimethylamino)alkyl]-2,3-diaminocycloprop-2-ene-1-imines reveal the significance of intramolecular hydrogen bonding and molecular stability, which could inform the development of new chemical entities with enhanced basicity and potentially useful chemical reactivity (Gattin, Kovačević, & Maksić, 2005).

Antimicrobial Potential

Further research has synthesized novel pyrimidine derivatives to explore their antimicrobial properties, suggesting a potential avenue for developing new antimicrobial agents based on the structural framework of pyrimidine compounds (Rao, Rao, & Cherukumalli, 2020).

Fluorescent Chemosensors

Additionally, the synthesis of novel polyimides incorporating pyridine and pyrimidine units has been reported, where these compounds exhibit unique optical and electrochemical properties, indicating their potential use in fluorescent chemosensors and electrochromic materials (Wang et al., 2008).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to bind to certain kinases, inhibiting their activity and thereby affecting downstream signaling pathways. For example, it interacts with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The binding of this compound to CDKs results in the inhibition of their kinase activity, leading to cell cycle arrest and potential antitumor effects .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces apoptosis by disrupting cell signaling pathways and altering gene expression. It has been observed to downregulate the expression of anti-apoptotic genes while upregulating pro-apoptotic genes, thereby promoting programmed cell death. Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active site of target enzymes. This binding prevents substrate access and subsequent catalytic activity. For instance, the compound inhibits CDKs by occupying their ATP-binding sites, thereby blocking phosphorylation events essential for cell cycle progression. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat. In vitro studies have shown that the compound’s inhibitory effects on enzymes and cellular processes are sustained for several hours, but gradual degradation can lead to reduced efficacy. Long-term studies in vivo have indicated that chronic exposure to this compound may result in adaptive cellular responses, such as the upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic benefits. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to off-target interactions and the accumulation of the compound in vital organs. Dose-response studies have identified a therapeutic window within which this compound exerts its desired effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for drug metabolism. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can either be excreted or further processed by phase II enzymes, such as glucuronosyltransferases, which enhance their solubility and facilitate excretion. The metabolic flux of this compound can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound within cells can affect its activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Additionally, it can be found in the cytoplasm, where it inhibits cytoplasmic enzymes and signaling pathways. The targeting of this compound to specific subcellular compartments may be mediated by post-translational modifications or specific targeting signals .

Properties

IUPAC Name

2-cyclopropyl-4-N-[3-(dimethylamino)propyl]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5/c1-17(2)7-3-6-14-11-8-10(13)15-12(16-11)9-4-5-9/h8-9H,3-7H2,1-2H3,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZSTOFUQWRSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC(=NC(=C1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.